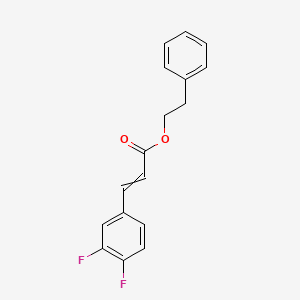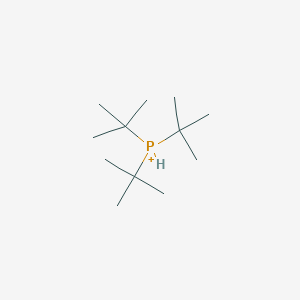
Tri-t-butylphosphonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tri-t-butylphosphonium, also known as tri-tert-butylphosphine tetrafluoroborate, is a chemical compound with the molecular formula C12H28PBF4. It is a highly specialized organic phosphorus compound used primarily as a ligand in various catalytic processes. The compound is known for its stability and distinct molecular structure, consisting of a phosphorus atom bonded to three tert-butyl groups and associated with a tetrafluoroborate anion .
Métodos De Preparación
The synthesis of tri-tert-butylphosphine tetrafluoroborate involves several steps to achieve a high yield of the product. One common method includes the reaction of tri-tert-butylphosphine with tetrafluoroboric acid. The process typically involves the following steps :
- In a dried 500-mL three-neck flask equipped with necessary apparatus, CuBr-Me2S and LiBr are added.
- The reaction mixture is stirred under nitrogen atmosphere.
- Tri-tert-butylphosphine is added to the mixture, followed by the slow addition of tetrafluoroboric acid.
- The reaction is allowed to proceed at room temperature for several hours.
- The product is then extracted with dichloromethane and purified by crystallization.
Análisis De Reacciones Químicas
Tri-tert-butylphosphine tetrafluoroborate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as KF and CsF, and solvents like THF and toluene. Major products formed from these reactions include substituted biaryl compounds, vinyl tosylates, and aryl bromides .
Aplicaciones Científicas De Investigación
Tri-tert-butylphosphine tetrafluoroborate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which tri-tert-butylphosphine tetrafluoroborate exerts its effects involves its role as a ligand in catalytic processes. The bulky tert-butyl groups create a steric effect that influences the course of chemical reactions. By adjusting reaction selectivity and rates, the compound enables the development of more efficient catalytic systems. This is particularly important in the synthesis of complex molecules, where precise control over reaction pathways is necessary .
Comparación Con Compuestos Similares
Tri-tert-butylphosphine tetrafluoroborate is unique due to its stability and steric effects. Similar compounds include:
Tri-tert-butylphosphine: Known for its strong electron-donating properties and steric bulk, which enhance the rate of reductive elimination in catalytic processes.
Tricyclohexylphosphine: Another bulky phosphine ligand used in transition-metal catalysis.
Tri(o-tolyl)phosphine: Used in various catalytic reactions, similar to tri-tert-butylphosphine.
These compounds share similar applications in catalytic processes but differ in their steric and electronic properties, which influence their reactivity and selectivity in different reactions.
Propiedades
Fórmula molecular |
C12H28P+ |
|---|---|
Peso molecular |
203.32 g/mol |
Nombre IUPAC |
tritert-butylphosphanium |
InChI |
InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3/p+1 |
Clave InChI |
BWHDROKFUHTORW-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


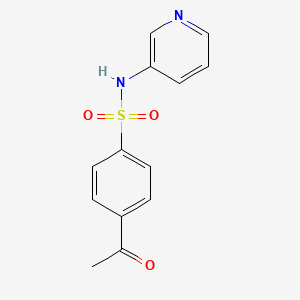
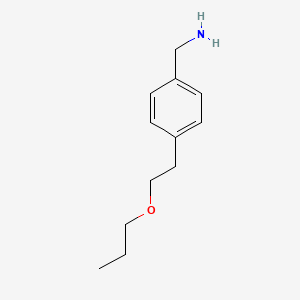
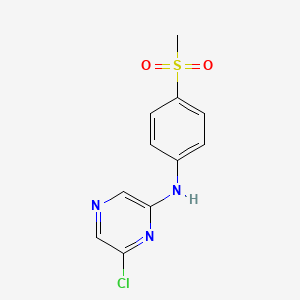
![4-Methoxy-N-[2-(4-nitrophenyl)ethyl]benzeneacetamide](/img/structure/B8388334.png)
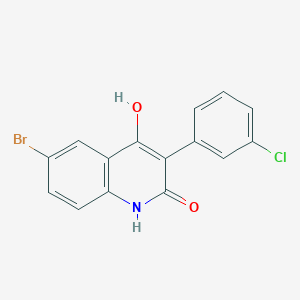
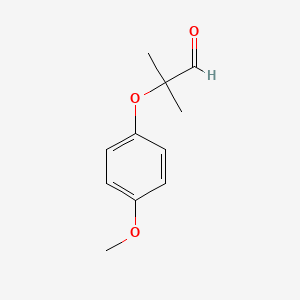
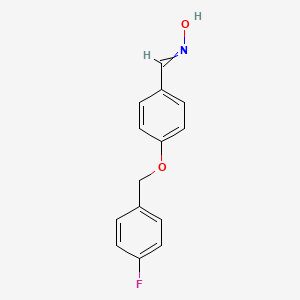
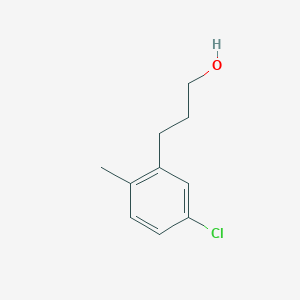
![1-{[5-(4-Methylphenyl)isoxazol-4-yl]carbonyl}-4-pyridin-2-ylpiperazine](/img/structure/B8388363.png)
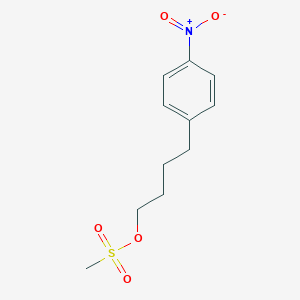
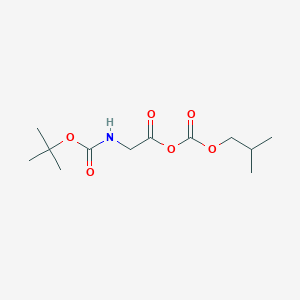
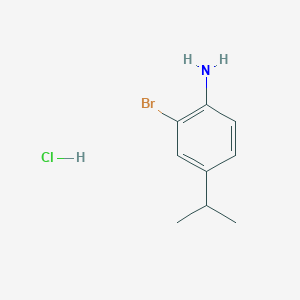
![2-methoxyethyl 2-[4-(2-methylpropyl)phenyl]acetate](/img/structure/B8388379.png)
